4-(4,5-Dihydrothiophen-3-yl)morpholine

Description

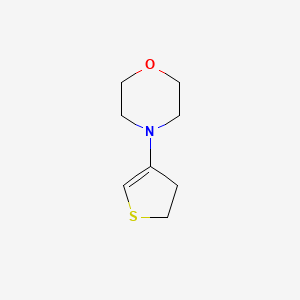

4-(4,5-Dihydrothiophen-3-yl)morpholine is a heterocyclic compound featuring a dihydrothiophene ring fused with a morpholine moiety. Key structural features include:

- Dihydrothiophene core: A five-membered sulfur-containing ring with partial unsaturation.

- Morpholine substituent: A six-membered oxygen- and nitrogen-containing heterocycle attached to the dihydrothiophene ring.

- Conformational rigidity: The dihydrothiophene ring and morpholine group adopt near-orthogonal orientations, as observed in analogs (dihedral angle ~87–93°) .

Properties

CAS No. |

1006-75-3 |

|---|---|

Molecular Formula |

C8H13NOS |

Molecular Weight |

171.26 g/mol |

IUPAC Name |

4-(2,3-dihydrothiophen-4-yl)morpholine |

InChI |

InChI=1S/C8H13NOS/c1-6-11-7-8(1)9-2-4-10-5-3-9/h7H,1-6H2 |

InChI Key |

KYBHNMOGZOIJMK-UHFFFAOYSA-N |

SMILES |

C1CSC=C1N2CCOCC2 |

Canonical SMILES |

C1CSC=C1N2CCOCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile

Structural Differences :

- Contains additional electron-withdrawing groups (carbonyl and cyano) at positions 3 and 4 of the dihydrothiophene ring.

- The morpholine substituent is attached to position 2 of the dihydrothiophene core.

Synthesis: Synthesized via acid-mediated cleavage of ethyl 4-cyano-3-hydroxy-5-morpholinothiophene-2-carboxylate, yielding a planar dihydrothiophene ring orthogonal to the morpholine group .

Key Data :

| Property | Value/Description | Reference |

|---|---|---|

| Dihedral angle (ring/morpholine) | 87.2–92.8° | |

| Yield | 58% | |

| Crystallinity | Single crystals obtained via EtOAc/hexane |

VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

Structural Differences :

- Replaces the dihydrothiophene core with a thiazole ring.

- Features a dibromoimidazole substituent instead of sulfur-based heterocycles.

Key Data :

| Property | Value/Description | Reference |

|---|---|---|

| Biological target | AR-V7 splice variant | |

| Synthesis discrepancy | NMR spectral mismatch due to bromine position |

Mannich Bases (1-(Morpholine-4-yl-methyl)-3-alkyl-4,5-dihydrotriazol-5-ones)

Structural Differences :

- Dihydrothiophene replaced with a triazolone core.

- Morpholine linked via a methylene bridge rather than direct fusion.

Key Data :

| Property | Value/Description | Reference |

|---|---|---|

| Antioxidant assays | IC₅₀ values: 12–45 μM (DPPH scavenging) | |

| Antimicrobial screening | Moderate activity against S. aureus |

Structural and Functional Insights

Electronic Effects

Conformational Stability

- Orthogonal orientation between the dihydrothiophene ring and morpholine group in analogs suggests steric hindrance, which may influence binding to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.